N-(4-bromophenyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)ethene-1-sulfonamide
Description
N-(4-bromophenyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide derivative characterized by a bromophenyl group, a hydroxyethyl substituent on the nitrogen atom, and a 4-methylphenyl moiety attached to the ethene-sulfonamide backbone.
Properties
IUPAC Name |
N-(4-bromophenyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c1-14-2-4-15(5-3-14)10-13-23(21,22)19(11-12-20)17-8-6-16(18)7-9-17/h2-10,13,20H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOFFKQSAXGDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCO)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide compound characterized by a unique structure that includes a sulfonamide group, an ethene moiety, and two aromatic rings. Its molecular formula is C₁₇H₁₈BrNO₃S, and it has garnered attention for its potential biological activities in medicinal chemistry.
Structural Characteristics
The compound features:
- Bromine Substitution : The presence of the bromine atom on the phenyl ring may enhance its lipophilicity and biological interactions.
- Hydroxyethyl Group : This group potentially increases solubility and may play a role in hydrogen bonding with biological targets.
- Aromatic Rings : The two phenyl groups contribute to the compound's stability and interaction with various biomolecules.
- Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties, primarily due to their ability to inhibit bacterial folic acid synthesis. This mechanism could be hypothesized for this compound as well.
- Antioxidant Properties : Compounds similar in structure have shown antioxidant activity, which could be relevant for this sulfonamide.
- Enzyme Inhibition : The presence of the sulfonamide group suggests potential inhibition of enzymes such as carbonic anhydrase or other sulfa-sensitive enzymes.
Case Studies and Research Findings
While specific case studies on this compound are sparse, related literature provides context on its potential applications:
- Antimicrobial Studies : Research has shown that structurally similar sulfonamides exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar aromatic substitutions have been effective against Gram-positive and Gram-negative bacteria.
- In Vitro Assays : Related compounds have undergone extensive in vitro testing to evaluate their efficacy against cancer cell lines. Sulfonamides have been noted to exhibit cytotoxic effects in certain cancer models, suggesting that this compound may warrant similar investigations .
Comparative Biological Activity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(4-bromophenyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)ethene-1-sulfonamide with key analogs reported in the literature. Differences in substituents, molecular properties, and biological activities are highlighted:
Key Observations:
Halogen Effects: Bromine (Br) in 6c and the target compound may enhance metabolic stability compared to chlorine (Cl) analogs . Chlorine-substituted derivatives (e.g., C16H16ClNO2S) are lighter and may exhibit higher reactivity in electrophilic substitutions .
N-Substituent Impact: The 2-hydroxyethyl group in the target compound likely improves aqueous solubility compared to benzyl or thiophene-based substituents (e.g., C14H15NO3S2) .
Biological Activity: Compound 6c (Br/F-substituted) demonstrated potency in enzyme inhibition studies, suggesting bromophenyl groups may optimize target binding . Thiophene-containing analogs (e.g., C14H15NO3S2) may engage in unique intermolecular interactions due to aromatic heterocycles .
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